molecular formula C16H10Cl2N2O2 B2396196 5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 477712-30-4

5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No. B2396196
M. Wt: 333.17
InChI Key: CGAOXSZEALULKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid (5-DCPPCA) is a synthetic organic compound that is used in various scientific research applications. It is a versatile compound that has been studied for its potential therapeutic and biological activities, such as its ability to inhibit the growth of certain bacteria and fungi. 5-DCPPCA has been used in the synthesis of various other compounds and has been studied for its potential to modulate various biochemical and physiological processes. In

Scientific Research Applications

Synthesis and Derivative Formation

Researchers have been exploring the synthesis of new derivatives from pyrazole compounds, highlighting the compound's utility as a precursor in chemical reactions. For instance, 4-Benzoyl-1-(3-aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid was synthesized and used to create new pyrazole derivatives through reactions with various reagents, demonstrating the compound's versatility in forming structurally diverse derivatives (Kasımoğulları et al., 2010). Similarly, other research has focused on synthesizing pyrazole dicarboxylic acid derivatives, again emphasizing the compound's potential in the formation of novel chemical entities (Kasımoğulları & Arslan, 2010).

Dye Production

A study on 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid demonstrated its use in producing mono-/bi-heterocyclic dyes, revealing the compound's relevance in the dye industry. The study highlighted how the properties of these dyes can be influenced by substituent effects on aromatic rings and the type of heterocyclic rings used (Tao et al., 2019).

Material Science Applications

In the realm of material science, pyrazole derivatives have been synthesized and analyzed for their optical nonlinearity, revealing potential applications in optical limiting. Notably, certain pyrazole-4-ethyl carboxylates displayed significant optical nonlinearity, suggesting their utility in developing materials for optical applications (Chandrakantha et al., 2013).

properties

IUPAC Name

5-(3,4-dichlorophenyl)-1-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2/c17-12-7-6-10(8-13(12)18)15-9-14(16(21)22)19-20(15)11-4-2-1-3-5-11/h1-9H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAOXSZEALULKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679182
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid

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